molecular formula C9H10BrNO3S B13406260 4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide

4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide

Cat. No.: B13406260
M. Wt: 292.15 g/mol
InChI Key: UCOFLLDXKSXDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromoacetyl)-N-methylbenzene-1-sulfonamide is an organic compound that features a bromoacetyl group attached to a benzene ring, which is further substituted with a sulfonamide group

Preparation Methods

The synthesis of 4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide typically involves the bromination of an acetyl group followed by sulfonamide formation. One common synthetic route includes the reaction of N-methylbenzenesulfonamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl intermediate .

Industrial production methods for this compound may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

4-(2-Bromoacetyl)-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various amines. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved .

Scientific Research Applications

4-(2-Bromoacetyl)-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide involves its reactivity towards nucleophiles, which allows it to form covalent bonds with target molecules. This reactivity is crucial for its applications in medicinal chemistry, where it can modify biological macromolecules and alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar compounds to 4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide include other bromoacetyl derivatives and sulfonamides. For example:

Properties

Molecular Formula

C9H10BrNO3S

Molecular Weight

292.15 g/mol

IUPAC Name

4-(2-bromoacetyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C9H10BrNO3S/c1-11-15(13,14)8-4-2-7(3-5-8)9(12)6-10/h2-5,11H,6H2,1H3

InChI Key

UCOFLLDXKSXDLH-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.